molecular formula C15H14N2O3 B5833742 (4-Acetamidophenyl) 2-aminobenzoate

(4-Acetamidophenyl) 2-aminobenzoate

Cat. No.: B5833742
M. Wt: 270.28 g/mol
InChI Key: SFJFZHXIEZODKZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Acetamidophenyl) 2-aminobenzoate typically involves the reaction of 4-acetamidophenol with 2-aminobenzoic acid. The process can be carried out using various coupling agents to facilitate the formation of the ester bond. One common method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

(4-Acetamidophenyl) 2-aminobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Acetamidophenyl) 2-aminobenzoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By inhibiting COX-2 selectively, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects . Additionally, the compound’s structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Acetamidophenyl) 2-aminobenzoate stands out due to its balanced chemical properties, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in both research and industry .

Properties

IUPAC Name

(4-acetamidophenyl) 2-aminobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10(18)17-11-6-8-12(9-7-11)20-15(19)13-4-2-3-5-14(13)16/h2-9H,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJFZHXIEZODKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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